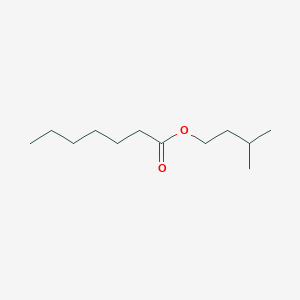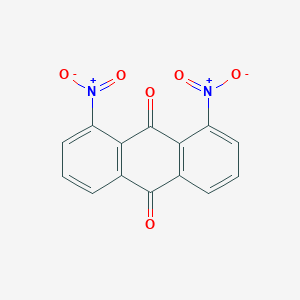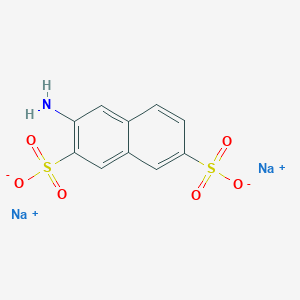
(5-Amino-2-methoxyphenyl)methanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to (5-Amino-2-methoxyphenyl)methanol involves innovative approaches, including electrochemical methods and the use of green chemistry principles. For instance, Meng et al. (2020) demonstrated the electrochemical α-methoxymethylation and aminomethylation of propiophenones using methanol as a green C1 source, under oxidant- and transition metal-free conditions, highlighting methanol's dual role as both solvent and reactant (Meng et al., 2020).
Molecular Structure Analysis
The structural elucidation of similar molecules is achieved through various spectroscopic techniques, including FTIR, NMR (both ^1H and ^13C), and high-resolution mass spectrometry. FathimaShahana and Yardily (2020) synthesized a novel compound and used these methods for structural characterization, providing insights into the molecular architecture and stability via computational methods (FathimaShahana & Yardily, 2020).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization : Several studies focus on the synthesis and characterization of similar compounds. For example, FathimaShahana and Yardily (2020) synthesized and characterized (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone, a compound with structural similarities to (5-Amino-2-methoxyphenyl)methanol, using techniques such as FTIR, NMR, and mass spectrometry, and performed molecular docking to understand its antiviral activity (FathimaShahana & Yardily, 2020).
Pharmaceutical Applications : Some studies explore the potential pharmaceutical applications of related compounds. Massa et al. (1989) investigated the analgesic and neurobehavioral activity of certain pyrrolo[1,2-a][1,4]benzodiazepin derivatives, synthesized from compounds including 1-(2-aminomethylphenyl)-1H-pyrrole, which shares a structural motif with (5-Amino-2-methoxyphenyl)methanol (Massa et al., 1989).
Biosynthetic Pathways : In the context of biosynthesis, Brito et al. (2021) evaluated heterologous biosynthetic pathways for methanol-based production of 5-aminovalerate (5AVA) using Bacillus methanolicus, demonstrating the feasibility of producing valuable chemical compounds from methanol (Brito et al., 2021).
Chemical Properties and Reactions : Various studies delve into the chemical properties and reactions of related compounds. For instance, Kleier and Pilgram (1987) examined the retro-ene reaction of certain oxadiazol derivatives in methanol, shedding light on the reaction mechanisms of similar molecular structures (Kleier & Pilgram, 1987).
Molecular Studies : Molecular studies, such as those by Orellana et al. (1995), using fluorescent dyes for the sensing of alcohols, can offer insights into the interaction of (5-Amino-2-methoxyphenyl)methanol with other molecules (Orellana et al., 1995).
Methylotrophic Lifestyle in Yeasts : Research by Russmayer et al. (2015) on the methylotrophic lifestyle of yeasts using methanol as a carbon source can provide a broader understanding of the biochemical processes involving methanol-related compounds (Russmayer et al., 2015).
Safety And Hazards
(5-Amino-2-methoxyphenyl)methanol is classified as a hazardous chemical. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include wearing suitable gloves, protective clothing, and eye protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Eigenschaften
IUPAC Name |
(5-amino-2-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4,10H,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIYQZBTVHNMLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30285267 | |
| Record name | (5-amino-2-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30285267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Amino-2-methoxyphenyl)methanol | |
CAS RN |
135-95-5 | |
| Record name | 5-Amino-2-methoxybenzyl alcohol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41229 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (5-amino-2-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30285267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-amino-2-methoxyphenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Amino-2-methoxybenzenemethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7TW8GQB89 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B85475.png)









